3-(Carboxymethoxy)benzoic acid
CAS No.: 1878-61-1
Cat. No.: VC21289602
Molecular Formula: C9H8O5
Molecular Weight: 196.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1878-61-1 |
---|---|
Molecular Formula | C9H8O5 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 3-(carboxymethoxy)benzoic acid |
Standard InChI | InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
Standard InChI Key | GXFAJSDLPLCRIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
Canonical SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
Introduction
Chemical Structure and Properties
Molecular Structure
3-(Carboxymethoxy)benzoic acid consists of a benzoic acid core with a carboxymethoxy substituent at the meta position. The compound's structure features a benzene ring with a carboxylic acid group directly attached, and a second carboxylic acid linked via an oxygen atom at the meta position, creating a bifunctional molecule with distinct reactivity profiles .
Basic Identification Data
The compound is characterized by the following key identification parameters:
Parameter | Value |
---|---|
CAS Number | 1878-61-1 |
Molecular Formula | C9H8O5 |
Molecular Weight | 196.16 g/mol |
IUPAC Name | 3-(carboxymethoxy)benzoic acid |
InChI | InChI=1S/C9H8O5/c10-8(11)5-14-7-3-1-2-6(4-7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) |
InChIKey | GXFAJSDLPLCRIQ-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)OCC(=O)O)C(=O)O |
Physical Properties
3-(Carboxymethoxy)benzoic acid appears as a crystalline solid with the following physical properties:
Property | Description |
---|---|
Physical State | Crystalline solid |
Purity (Commercial) | ≥95.0% |
Solubility | Soluble in polar organic solvents like DMSO |
Storage Recommendation | Store at room temperature |
Spectroscopic and Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques including NMR spectroscopy, which would reveal distinctive signals for the aromatic protons, methylene protons of the carboxymethoxy group, and the exchangeable protons of the carboxylic acid groups. Mass spectrometry would show a molecular ion peak at m/z 196, corresponding to its molecular weight .
Analytical Methods
For quantitative analysis, high-performance liquid chromatography (HPLC) is commonly employed for assessing the purity of 3-(Carboxymethoxy)benzoic acid. Commercial samples typically have a purity of greater than 95%, as indicated by suppliers like CymitQuimica .
Synthesis and Preparation
Stock Solution Preparation
For laboratory use, stock solutions can be prepared according to the following guidelines:
Starting Amount | Volume for 1 mM | Volume for 5 mM | Volume for 10 mM |
---|---|---|---|
1 mg | 5.0979 mL | 1.0196 mL | 0.5098 mL |
5 mg | 25.4894 mL | 5.0979 mL | 2.5489 mL |
10 mg | 50.9788 mL | 10.1958 mL | 5.0979 mL |
For proper dissolution, it is recommended to pre-dissolve the compound in DMSO or another appropriate solvent system before dilution to the final concentration .
Applications and Research Findings
Role in Materials Science
3-(Carboxymethoxy)benzoic acid and structurally related compounds have significant potential in materials science, particularly in the development of metal-organic frameworks (MOFs). Similar compounds, such as 3,4,5-tris(carboxymethoxy)benzoic acid, serve as organic linkers in MOF synthesis due to their multiple coordination sites.
The bifunctional nature of 3-(Carboxymethoxy)benzoic acid makes it particularly valuable as a building block for multidimensional coordination networks. The carboxylic acid groups can coordinate with metal centers, forming extended structures with potential applications in:
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Gas storage and separation
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Heterogeneous catalysis
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Drug delivery systems
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Sensor development
Organic Synthesis Applications
In organic synthesis, 3-(Carboxymethoxy)benzoic acid serves as an important bifunctional building block for the construction of more complex organic molecules. The differential reactivity of the two carboxylic acid groups allows for selective functionalization, making it useful in sequential transformations.
The compound's structure allows for selective esterification, amidation, and other transformations of the carboxylic acid groups, enabling the creation of asymmetrically functionalized derivatives with potential applications in pharmaceutical development and other fields of synthetic chemistry .
Research Interest
Future Research Directions
Synthetic Methodology Development
The development of more efficient synthetic routes to 3-(Carboxymethoxy)benzoic acid and its derivatives represents an important area for future research. Improvements in yield, selectivity, and environmental impact of synthesis methods would enhance its accessibility for various applications .
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